tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
Overview
Description
Preparation Methods
The synthesis of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate typically involves the reaction of 4-methoxynaphthalene-2-amine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction
Chemical Reactions Analysis
Tert-Butyl 4-methoxynaphthalen-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-Butyl 4-methoxynaphthalen-2-ylcarbamate is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and functions . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents . Its unique structure allows it to interact with various biological targets, making it a valuable compound in drug discovery and development .
Mechanism of Action
The mechanism of action of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate involves its interaction with specific molecular targets in biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function . This interaction can affect various cellular pathways and processes, making it a useful tool for studying protein function and regulation .
Comparison with Similar Compounds
Tert-Butyl 4-methoxynaphthalen-2-ylcarbamate can be compared with other similar compounds, such as:
Tert-Butyl 4-hydroxynaphthalen-2-ylcarbamate: This compound has a hydroxyl group instead of a methoxy group, which can lead to different reactivity and biological activity.
Tert-Butyl 4-aminonaphthalen-2-ylcarbamate: The presence of an amino group can significantly alter the compound’s chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Biological Activity
tert-Butyl 4-methoxynaphthalen-2-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical formula of this compound is . It features a naphthalene core substituted with a methoxy group and a tert-butyl carbamate moiety, which may influence its biological properties.
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Enzyme inhibition : Compounds with similar structures have been studied for their ability to inhibit specific enzymes related to diseases such as Alzheimer's and cancer.
- Antimicrobial properties : Some derivatives have shown activity against Gram-positive bacteria, suggesting potential use in treating infections.
In Vitro Studies
In vitro studies have demonstrated the biological activity of related compounds. For example, a study on a similar naphthalene derivative indicated significant inhibition of the SARS-CoV 3CL protease, with IC50 values reported in the nanomolar range . This suggests that this compound may possess similar inhibitory effects.
Case Studies
- SARS-CoV Inhibition : A study focusing on peptidomimetic compounds revealed that modifications in structure significantly enhanced inhibitory activity against SARS-CoV protease . Although not directly studying this compound, the findings suggest that similar structural features could lead to potent inhibitors.
- Neuroprotective Effects : Research on related compounds has indicated potential neuroprotective effects through mechanisms involving the inhibition of amyloid beta aggregation and modulation of oxidative stress pathways . This raises the possibility that this compound could exhibit similar protective effects in neurodegenerative conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. The presence of specific functional groups in this compound may enhance its binding affinity to target enzymes or receptors.
Key Structural Features
- Methoxy Group : Enhances lipophilicity and may improve membrane permeability.
- tert-butyl Group : Provides steric bulk that can influence enzyme binding and selectivity.
Properties
IUPAC Name |
tert-butyl N-(4-methoxynaphthalen-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(2,3)20-15(18)17-12-9-11-7-5-6-8-13(11)14(10-12)19-4/h5-10H,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJDBEWUIXDSGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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